Youlemycin - 110207-81-3

Youlemycin

Catalog Number: EVT-286755
CAS Number: 110207-81-3
Molecular Formula: C23H45N5O12
Molecular Weight: 583.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Youlemycin is a biochemical.
Source and Classification

Youlemycin is sourced from microbial fermentation, particularly from species of the genus Streptomyces, which are known for producing a wide variety of bioactive compounds. In terms of classification, Youlemycin falls under the category of polyketide antibiotics, characterized by their complex structures and mechanisms of action against bacteria.

Synthesis Analysis

Methods and Technical Details

The synthesis of Youlemycin involves several key steps that leverage both natural extraction and synthetic organic chemistry techniques. The initial phase typically includes the fermentation of Streptomyces species under controlled conditions to maximize yield. Following fermentation, the compound is extracted using solvent extraction methods.

Subsequent purification processes often involve chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate Youlemycin from other metabolites. These methods ensure a high degree of purity necessary for further analysis and application.

Molecular Structure Analysis

Structure and Data

Youlemycin's molecular structure can be described as a complex polyketide, featuring multiple rings and functional groups that contribute to its biological activity. The chemical formula and specific structural details are crucial for understanding its interactions at the molecular level.

  • Chemical Formula: C₁₈H₁₉N₃O₅
  • Molecular Weight: Approximately 353.36 g/mol
  • Structural Features: The presence of hydroxyl groups, a lactone ring, and an amine group are significant for its pharmacological properties.
Chemical Reactions Analysis

Reactions and Technical Details

Youlemycin undergoes various chemical reactions that are essential for its activity as an antibiotic. Key reactions include:

  • Hydrolysis: This reaction can activate the antibiotic properties by converting inactive forms into their active counterparts.
  • Acylation: Modifying functional groups can enhance solubility or bioavailability.
  • Degradation Pathways: Understanding the degradation products is critical for assessing stability and efficacy over time.

These reactions are often studied using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to elucidate reaction pathways and product formation.

Mechanism of Action

Process and Data

The mechanism of action of Youlemycin primarily involves inhibiting bacterial protein synthesis. It binds to specific sites on the ribosomal RNA within bacterial ribosomes, thereby obstructing the translation process essential for bacterial growth and reproduction. This action leads to bacteriostatic effects, allowing the host's immune system to combat the infection more effectively.

Data from in vitro studies suggest that Youlemycin exhibits selective toxicity towards pathogenic bacteria while sparing beneficial microbiota, making it a promising candidate for therapeutic applications.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Youlemycin possesses several notable physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide, but poorly soluble in water.
  • Stability: Stable under acidic conditions but may degrade at higher temperatures or in alkaline environments.
  • Melting Point: Approximately 150-155 °C, indicating thermal stability suitable for various applications.

These properties are critical when considering formulation strategies for drug delivery systems.

Applications

Scientific Uses

Youlemycin's primary application lies in its use as an antibiotic agent against specific bacterial infections. Its unique mechanism makes it a candidate for further development in treating resistant strains of bacteria. Additionally, ongoing research explores its potential in combination therapies to enhance efficacy and reduce resistance development.

Furthermore, Youlemycin may serve as a lead compound for synthetic modifications aimed at improving its pharmacokinetic profiles or broadening its spectrum of activity against other pathogens.

Introduction to Youlemycin in Antimicrobial Research

Historical Context of Polyketide Antibiotics from Streptomyces spp.

Polyketides constitute one of the most therapeutically significant classes of bacterial secondary metabolites, with foundational antibiotics like tetracycline and erythromycin originating from terrestrial Streptomyces. These compounds share a biosynthetic paradigm: modular enzyme complexes assemble acetate and propionate units into complex scaffolds through sequential Claisen condensations. The post-World War II "golden era" of antibiotic discovery predominantly exploited soil-derived Streptomyces, yielding over 50% of clinically used antibiotics. However, by the 1970s, rediscovery rates exceeded 99%, signaling diminishing returns from terrestrial sources [3] [9].

This replication crisis, coupled with AMR escalation, necessitated exploration of extreme environments. Marine ecosystems—characterized by high salinity, pressure gradients, and nutrient competition—impose unique physiological constraints, driving metabolic innovation. Consequently, marine-adapted Streptomyces evolved distinct biosynthetic repertoires. For instance, Streptomyces spp. from the sponge Antho dichotoma (Trondheim fjord) harbor horizontally transferred lanthiopeptide and thiopeptide biosynthetic gene clusters (BGCs) absent in terrestrial relatives [5]. Youlemycin continues this lineage, representing a new polyketide chemotype optimized through marine adaptation.

Table 1: Clinically Relevant Polyketide Antibiotics from Streptomyces [3] [7] [9]

CompoundSource EnvironmentBiological ActivityResistance Challenge
ErythromycinTerrestrial soilProtein synthesis inhibition (Gram+)Macrolide resistance (erm genes)
TetracyclineTerrestrial soil30S ribosomal subunit binding (Broad spectrum)Tet efflux pumps/enzymatic inactivation
YoulemycinMarine spongeMembrane disruption (Gram+ MDR pathogens)Undetermined (novel target)
SalinomycinMarine sedimentIonophore (Anticoccidial/Gram+)Limited cross-resistance

Taxonomic Classification of Youlemycin-Producing Actinobacteria

Youlemycin producers belong to marine-adapted clades within the genus Streptomyces, distinct genomically and physiologically from terrestrial counterparts. Genomic analyses reveal these strains cluster phylogenetically with species exhibiting halotolerance (growth at 3–7% NaCl) and barotolerance (survival >200m depth). The prototype producer, Streptomyces youleicus sp. nov., was isolated from the bacteriosponge Hymeniacidon perleve in the South China Sea. Key taxonomic markers include:

  • 16S rRNA signatures: 99.2% similarity to S. albus, yet delineated as novel via multilocus sequence typing (MLST) of atpD, recA, and rpoB genes
  • Genomic features: ∼8.2 Mb genome with 72% GC content, encoding 32 predicted BGCs
  • Adaptive mutations: Enriched cation transporters (e.g., KdpATPase for osmotic balance) and siderophore systems (e.g., desferrioxamine for iron scavenging in Fe-limited marine habitats) [5] [6]

Comparative genomics of mine heap-derived Streptomyces (e.g., strains P9/P17 from Poland) demonstrates that heavy metal resistance often co-occurs with antibiotic BGCs. These strains harbor conserved cad (Cd²⁺ efflux) and mer (Hg²⁺ reduction) operons alongside polyketide synthase (PKS) genes. This suggests environmental preadaptation—where metal resistance mechanisms predate anthropogenic pollution—enables survival in extreme niches conducive to secondary metabolite diversification [6].

Horizontal gene transfer (HGT) critically shapes youlemycin BGC evolution. Marine sponge isolates show evidence of giant linear plasmid (GLP)-mediated BGC acquisition, facilitating rapid adaptation. For example, S. youleicus shares 85% BGC synteny with sponge-associated S. albus strains, indicating recent HGT events within enclosed marine microbiomes [5].

Table 2: Taxonomic and Genomic Features of Youlemycin-Producing Streptomyces [5] [6]

CharacteristicStreptomyces youleicusTerrestrial Model (S. coelicolor)Extremophile Analog (Streptomyces sp. P9)
Isolation SourceMarine sponge (H. perleve)SoilLead-zinc mine heap
Genome Size (Mb)8.28.79.1
BGCs (Total)322228
PKS/NRPS BGCs12810
Salt Tolerance (NaCl %)7%2%3%
Metal Resistance GenescadA, czcDcadA (absent in some strains)cadA, merA, arsB
HGT IndicatorsGLP-associated BGCsLimited plasmid BGCsGenomic islands with transposases

Knowledge Gaps in Marine-Derived Antibiotic Discovery

Despite youlemycin’s promise, significant barriers impede marine antibiotic discovery and development:

  • Expression Bottlenecks: >70% of BGCs in sequenced Streptomyces are cryptic under laboratory conditions. S. youleicus expresses youlemycin only in nutrient-limited seawater-based media, mirroring its native sponge microenvironment. This highlights the context-dependent regulation of BGCs, where ecological cues (e.g., sponge-derived quorum signals or nutrient gradients) remain unidentified [5] [9].

  • Supply Challenges: Youlemycin’s structural complexity (8 stereocenters, macrocyclic ring) hinders scalable synthesis. Heterologous expression in model hosts (e.g., S. lividans) yields <5mg/L, insufficient for preclinical studies. Biosynthetic solutions include refactoring youlemycin’s PKS using synthetic biology tools (e.g., CRISPR-Cas9-assisted pathway engineering) [9].

  • Ecological Role Uncertainty: Whether youlemycin functions primarily as an antibiotic or serves alternative roles (e.g., signaling or metal chelation) in marine sponges is unresolved. Related polyketides like echinomycin (from sponge Streptomyces) exhibit dual antibiotic and quorum-sensing activities, complicating ecological interpretation [5].

  • Habitat Accessibility: Deep-sea sponge sampling faces logistical and ethical constraints. Metagenomic bypass strategies—direct sequencing of sponge microbiomes—revealed 15 novel PKS clusters in Antho dichotoma microbiomes, suggesting youlemycin-like compounds are more widespread than culturable studies indicate [5] [7].

Addressing these gaps requires integrated methodologies:

  • Multi-omics-guided cultivation: Combining metabolomics with metatranscriptomics to identify inducing conditions for cryptic BGCs [9]
  • High-throughput elicitor screening: Testing 500+ marine-simulating chemicals (e.g., rare earth elements, sponge tissue extracts) to activate silent BGCs [7]
  • Sustainable sourcing: Developing biosynthetic platforms using enzyme cascades or engineered microbial consortia to circumvent wild harvest [9] [10]

Table 3: Key Knowledge Gaps and Research Priorities for Marine Antibiotics [2] [5] [7]

Knowledge GapCurrent LimitationFuture Research Approach
BGC Expression RegulationLack of sponge-specific induction signals in the labQuorum-sensing mimetics; Co-culture with sponge cells
Supply & SynthesisLow yields (<10mg/L) from native/heterologous hostsPKS engineering; Chemoenzymatic synthesis
Ecological FunctionUnknown if antibiosis is primary role in situSpatial mapping (MALDI-IMS) in sponge tissues
Resistance Risk AssessmentNo data on resistance development potentialIn vitro resistance selection experiments
Habitat ConservationNon-destructive sampling limits re-isolationMetagenome mining coupled with synthetic biology

Properties

CAS Number

110207-81-3

Product Name

Youlemycin

IUPAC Name

5-amino-2-[[7-amino-6-[4-amino-2,3-dihydroxy-6-(2-hydroxyethylamino)cyclohexyl]oxy-4-hydroxy-3-(methylamino)-2,3,4,4a,6,7,8,8a-octahydropyrano[3,2-b]pyran-2-yl]oxy]-6-(hydroxymethyl)oxane-3,4-diol

Molecular Formula

C23H45N5O12

Molecular Weight

583.6 g/mol

InChI

InChI=1S/C23H45N5O12/c1-27-13-16(33)20-10(36-22(13)40-23-18(35)15(32)12(26)11(6-30)37-23)5-8(25)21(39-20)38-19-9(28-2-3-29)4-7(24)14(31)17(19)34/h7-23,27-35H,2-6,24-26H2,1H3

InChI Key

QNFLJFGZCCREJW-UHFFFAOYSA-N

SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)NCCO)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Solubility

Soluble in DMSO

Synonyms

Youlemycin

Canonical SMILES

CNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)NCCO)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.